molecular formula C14H17NO4 B268461 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid

4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid

Cat. No. B268461
M. Wt: 263.29 g/mol
InChI Key: GWNVAYNXIDWBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid, also known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA has been found to exhibit various biochemical and physiological effects, making it an interesting compound for scientific research.

Mechanism of Action

The mechanism of action of 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid is not well understood. However, it has been proposed that 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid inhibits the activity of certain enzymes by binding to their active sites, thereby preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects:
4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid inhibits the activity of certain enzymes such as acetylcholinesterase and carbonic anhydrase. In vivo studies have shown that 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid exhibits anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the management of pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid in lab experiments include its synthetic accessibility, its ability to inhibit the activity of certain enzymes, and its potential applications in various fields. The limitations of using 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid in lab experiments include its limited solubility in water, its potential toxicity, and its unknown mechanism of action.

Future Directions

1. Further studies are needed to elucidate the mechanism of action of 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid.
2. The potential therapeutic applications of 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid need to be explored further.
3. The synthesis of novel materials using 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid as a building block needs to be investigated.
4. The toxicity of 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid needs to be evaluated further to determine its safety for use in humans.
5. The effects of 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid on other enzymes and biological systems need to be studied to fully understand its potential applications.

Synthesis Methods

4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-aminobenzoic acid with 2-methylpropen-1-ol to form the intermediate, which is then reacted with succinic anhydride to obtain the final product, 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid.

Scientific Research Applications

4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and material science. In biochemistry, 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been found to inhibit the activity of certain enzymes, making it a potential drug candidate for the treatment of various diseases. In pharmacology, 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the management of pain and inflammation. In material science, 4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid has been used as a building block for the synthesis of novel materials with unique properties.

properties

Product Name

4-{4-[(2-Methyl-2-propenyl)oxy]anilino}-4-oxobutanoic acid

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

4-[4-(2-methylprop-2-enoxy)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C14H17NO4/c1-10(2)9-19-12-5-3-11(4-6-12)15-13(16)7-8-14(17)18/h3-6H,1,7-9H2,2H3,(H,15,16)(H,17,18)

InChI Key

GWNVAYNXIDWBLC-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)CCC(=O)O

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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